

Application Notes and Protocols for Assessing Cytokine Release Induced by Dazostinag Disodium

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Compound of Interest

Compound Name: *Dazostinag disodium*

Cat. No.: *B12399291*

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Introduction

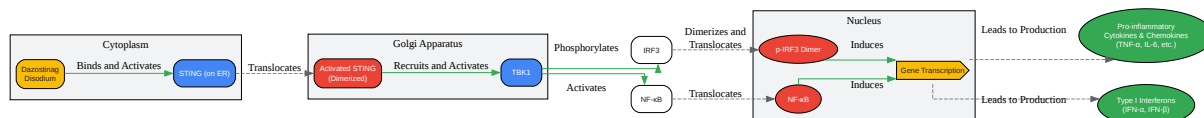
Dazostinag disodium (also known as TAK-676) is a potent and selective small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] As a key mediator of innate immunity, STING activation triggers a signaling cascade that results in the production of type I interferons (IFN- α/β) and other pro-inflammatory cytokines and chemokines.[3][4][5] This induction of an innate immune response can subsequently lead to the activation and recruitment of adaptive immune cells, making STING agonists like **dazostinag disodium** promising candidates for cancer immunotherapy.

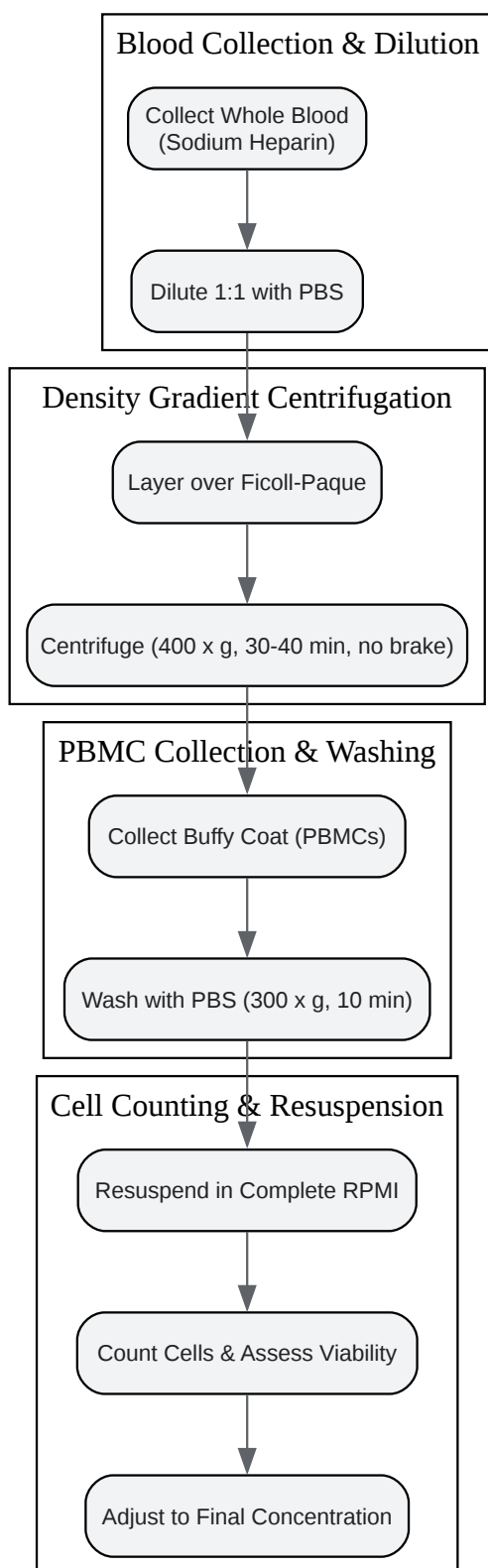
The therapeutic efficacy of **dazostinag disodium** is intrinsically linked to its ability to induce a robust cytokine response. However, an excessive or uncontrolled release of cytokines can lead to systemic inflammation and potentially severe adverse effects, such as Cytokine Release Syndrome (CRS). Therefore, a thorough and quantitative assessment of the cytokine release profile of **dazostinag disodium** is a critical component of its preclinical and clinical development.

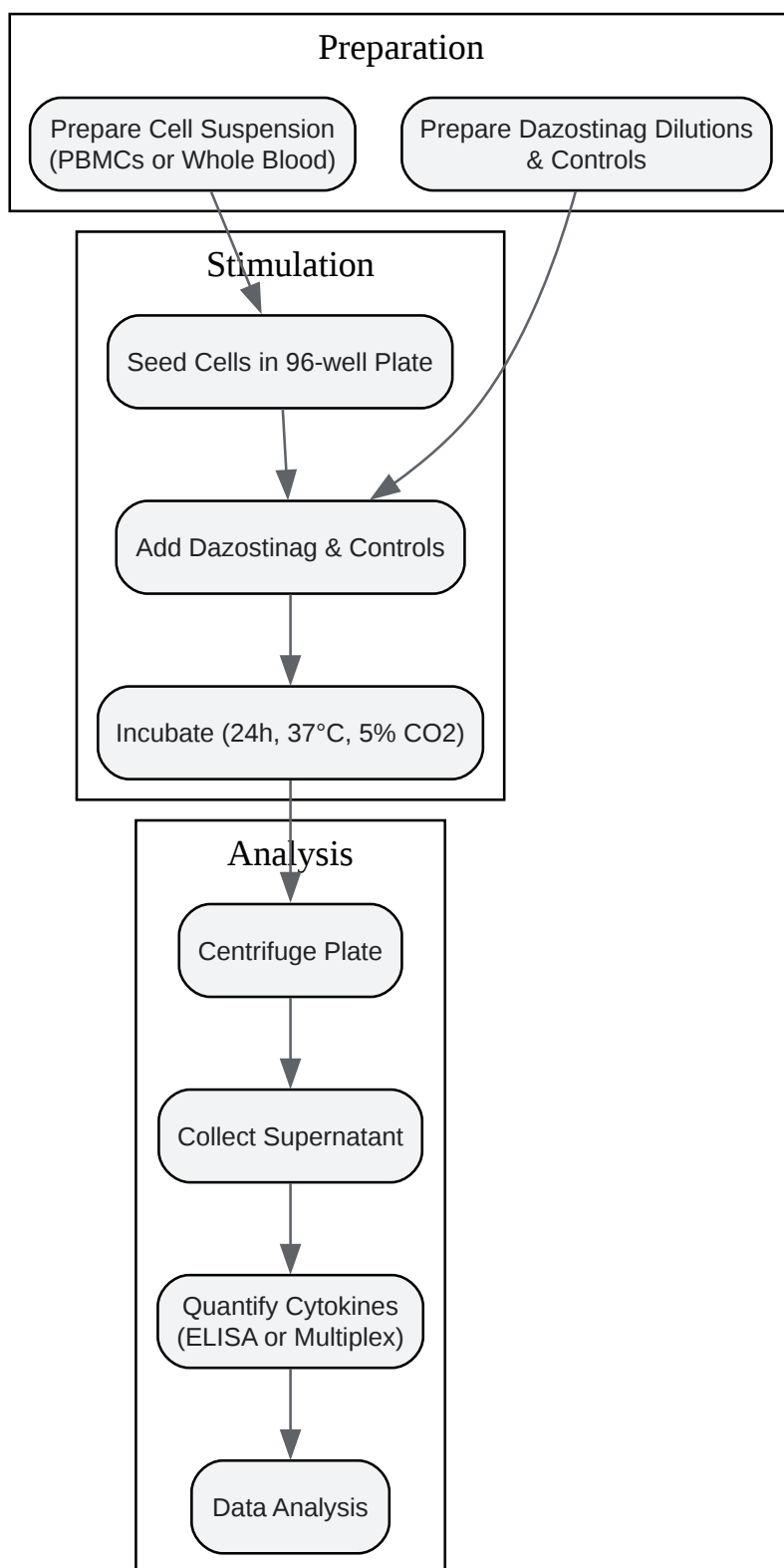
These application notes provide detailed protocols for in vitro assays to characterize and quantify the cytokine release induced by **dazostinag disodium** in human peripheral blood mononuclear cells (PBMCs) and whole blood.

Mechanism of Action: Dazostinag Disodium and the STING Signaling Pathway

Dazostinag disodium directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Simultaneously, the STING-TBK1 complex can also activate the NF- κ B signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines, including TNF- α and IL-6.







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